molecular formula C12H20 B14682627 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] CAS No. 26363-33-7

4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]

Cat. No.: B14682627
CAS No.: 26363-33-7
M. Wt: 164.29 g/mol
InChI Key: AOPWLZXIGFWLGU-UHFFFAOYSA-N
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Description

4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] is a chemical compound characterized by its unique spiro structure, which includes a bicyclo[221]heptane ring system fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] typically involves the use of α-pinene as a starting material. A mixture of palladium(II) acetylacetonate (Pd(acac)₂) and copper(II) chloride (CuCl₂) in 1,2-dimethoxyethane (DME) is stirred under an oxygen atmosphere at 80°C. α-Pinene is then added, and the reaction mixture is stirred for an additional 18 hours. The reaction progress is monitored by gas chromatography (GC). Upon completion, the mixture is worked up by adding water and extracting with a hexane/ethyl acetate mixture. The organic phases are combined, washed with water, dried over magnesium sulfate (MgSO₄), and purified by flash chromatography using hexane as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] has several applications in scientific research:

    Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its stability and reactivity make it useful in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] exerts its effects involves interactions with molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a ligand or inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] stands out due to its spirocyclic structure, which imparts unique chemical and physical properties

Properties

CAS No.

26363-33-7

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]

InChI

InChI=1S/C12H20/c1-10(2)9-4-5-11(10,3)8-12(9)6-7-12/h9H,4-8H2,1-3H3

InChI Key

AOPWLZXIGFWLGU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC23CC3)C)C

Origin of Product

United States

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